molecular formula C12H14F3NO3 B1280340 Tert-butyl 4-(trifluoromethoxy)phenylcarbamate CAS No. 212696-37-2

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

Cat. No. B1280340
M. Wt: 277.24 g/mol
InChI Key: SDHZUDDBCMQPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07291615B2

Procedure details

A mechanically stirred solution of 4-(trifluoromethoxy)phenyl isocyanate (10.54 g, 51.9 mmol) in THF (200 mL) at 0° C. was treated with the dropwise addition of 1.0 M potassium tert-butoxide solution in THF (55 mL, 55 mmol). The solution was allowed to come to room temperature, and stirred overnight. The mixture was diluted with diethyl ether (300 mL), washed successively with saturated ammonium chloride solution (2×100 mL), water (100 mL), and brine (100 mL), dried over sodium sulfate, and concentrated in-vacuo. The residue was combined with material from a previous reaction (5.4 g scale), and purified over silica gel, eluting with 10%-20%-50% ethyl acetate/hexanes to yield 20.0 g of an off-white solid as product. 1H NMR (400 MHz, DMSO) δ ppm 1.48 (s, 9 H) 7.26 (d, J=8.35 Hz, 2 H) 7.54 (d, J=8.79 Hz, 2 H) 9.56 (s, 1 H).
Quantity
10.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[O:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]=[C:11]=[O:12])=[CH:6][CH:5]=1.[CH3:15][C:16]([CH3:19])([O-:18])[CH3:17].[K+]>C1COCC1.C(OCC)C>[F:1][C:2]([F:13])([F:14])[O:3][C:4]1[CH:5]=[CH:6][C:7]([NH:10][C:11](=[O:12])[O:18][C:16]([CH3:19])([CH3:17])[CH3:15])=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10.54 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)N=C=O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
55 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to room temperature
WASH
Type
WASH
Details
washed successively with saturated ammonium chloride solution (2×100 mL), water (100 mL), and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
The residue was combined with material from a previous reaction (5.4 g scale)
CUSTOM
Type
CUSTOM
Details
purified over silica gel
WASH
Type
WASH
Details
eluting with 10%-20%-50% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)NC(OC(C)(C)C)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 20 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.